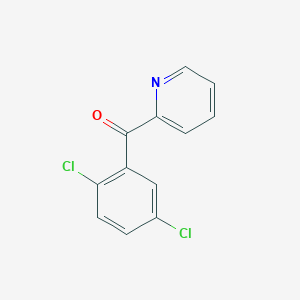

2-(2,5-Dichlorobenzoyl)pyridine

説明

Synthesis Analysis

The synthesis of DCBP involves reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . These reactions occur in N,N′-dimethylformamide solution at 60 °C, yielding a series of dichlorobenzamide derivatives . The new compounds and accompanying intermediates are characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .Molecular Structure Analysis

The molecular formula of DCBP is C12H7Cl2NO . Its molecular weight is 252.1 . The structure of DCBP is established by X-ray crystallography .科学的研究の応用

1. Versatile Ligand in Coordination Chemistry

2,6-di(pyrazol-1-yl)pyridine and related ligands, which are chemically similar to 2-(2,5-Dichlorobenzoyl)pyridine, have been used for over 15 years in coordination chemistry. These compounds, including their derivatives, have shown significant promise in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical spin-state transitions (Halcrow, 2005).

2. Role in Heterocyclic and Industrial Chemistry

2,5-disubstituted pyridines, a category that includes this compound, are key building blocks in heterocyclic chemistry and have widespread use in industrial applications. They serve as precursors to pharmacological compounds and have been utilized in the synthesis of natural products like epibatidine and nicotinic derivatives (Cabanal-Duvillard & Berrien, 1999).

3. Application in Photocatalytic Degradation

Pyridine derivatives are extensively used in the production of pesticides and medicinal drugs. Studies on the photolytic/photocatalytic degradation of these compounds, including 2-chloropyridine (a derivative of this compound), have shown their potential for removing hazardous substances from wastewater, thereby mitigating ecological and health risks (Stapleton et al., 2010).

4. Use in Synthesis of Conjugated Polymers

Protonation of pyridine rings, such as those in this compound, can significantly affect the structural and spectroscopic properties of certain polymers. This process has been explored for tuning the absorption and emission profiles of polymers, which is essential in the development of photodiodes and solar cells (Monkman et al., 2002).

特性

IUPAC Name |

(2,5-dichlorophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO/c13-8-4-5-10(14)9(7-8)12(16)11-3-1-2-6-15-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYFYNXRADGDHPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586268 | |

| Record name | (2,5-Dichlorophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898780-33-1 | |

| Record name | (2,5-Dichlorophenyl)-2-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dichlorophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzonitrile, 4-[(5-iodopentyl)oxy]-](/img/structure/B1357166.png)